rac-Clopidogrel-MP Endo Derivative

Beschreibung

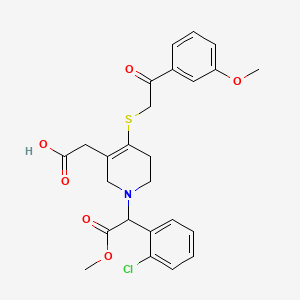

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGUEGYOTLVBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: rac-Clopidogrel-MP Endo Derivative Chemical Structure

[1][2]

Executive Summary

This compound (Chemical Formula: C₂₅H₂₆ClNO₆S ) is a stabilized reference standard used in the pharmaceutical analysis of Clopidogrel metabolism. It represents the 3-methoxyphenacyl (MP) alkylated form of the "endo" isomer of the Clopidogrel active metabolite.

Unlike the pharmacologically active "cis" metabolite (H4), which possesses an exocyclic double bond, the "endo" derivative is characterized by an endocyclic double bond within the piperidine ring.[1] This specific isomer is primarily formed via a Paraoxonase-1 (PON-1) mediated hydrolytic pathway, distinct from the Cytochrome P450 (CYP) oxidative pathway that generates the active metabolite.

Chemical Identity & Structure

Nomenclature and Classification

-

CAS Number : 1346598-12-6 (Unlabeled), 1346597-76-9 (Isotope Labeled)

-

Molecular Weight : 504.00 g/mol [6]

-

Systematic Name : Methyl 2-(2-chlorophenyl)-2-{4-[2-(3-methoxyphenyl)-2-oxoethylthio]-3-(carboxymethyl)-1,2,3,6-tetrahydropyridin-1-yl}acetate (Generalized IUPAC based on structure).

Structural Components

The molecule is a tripartite conjugate consisting of:

-

The Clopidogrel Core : A 2-chlorophenyl-glycine methyl ester scaffold.

-

The "Endo" Metabolite Moiety : A tetrahydropyridine ring where the original thiophene ring has opened to form a thiol (derivatized) and a carboxylic acid side chain. The critical "endo" feature is the double bond located inside the piperidine ring (typically between C3 and C4 or C4 and C5), contrasting with the exocyclic ethylidene group of the active metabolite.

-

The MP Derivatizing Group : A 3-methoxyphenacyl moiety attached to the thiol sulfur. This group is introduced chemically using 2-bromo-3'-methoxyacetophenone (MPB) to trap the unstable thiol.

Stereochemistry

-

Racemic ("rac") : The standard is typically supplied as a racemic mixture of enantiomers at the benzylic carbon (alpha to the chlorophenyl ring).

-

Isomerism : The term "endo" strictly refers to the constitutional isomerism of the double bond position relative to the piperidine ring, distinguishing it from the "exo" (active) forms H3 and H4.

Formation Mechanism & Pathway

The formation of the Endo derivative highlights the dual metabolic pathways of Clopidogrel.[1] While CYP450 enzymes drive bioactivation, PON-1 drives the formation of the endo-isomer.

Metabolic Cascade (In Vivo)

-

Oxidation : Clopidogrel is oxidized by CYP2C19/CYP1A2/CYP2B6 to 2-oxo-clopidogrel (a thiolactone intermediate).[7]

-

Ring Opening (Bifurcation) :

-

Path A (Bioactivation) : CYP-mediated oxidative opening leads to the Active Metabolite (H4) with an exocyclic double bond.

-

Path B (Hydrolysis) : PON-1 mediated hydrolysis opens the thiolactone to form the Endo Metabolite , where the double bond migrates to an endocyclic position.[1]

-

Chemical Derivatization (Ex Vivo)

Because the free thiol metabolites are highly unstable and prone to disulfide dimerization, blood samples are immediately treated with 3-Methoxyphenacyl Bromide (MPB) . This alkylating agent reacts with the free thiol (-SH) to form the stable thioether "MP derivative," allowing for accurate LC-MS/MS quantification.

Pathway Diagram

The following Graphviz diagram illustrates the divergence between the Active (Exo) and Endo pathways.

Caption: Divergent metabolic pathways of Clopidogrel leading to the Active (H4) and Endo metabolites, both stabilized via MPB derivatization.[7][8][9][10][11][12][13]

Analytical Characterization

Mass Spectrometry (LC-MS/MS)

The MP Endo derivative is detected using positive ion electrospray ionization (ESI+).

-

Precursor Ion : [M+H]⁺ = 504.0 m/z

-

Key Fragments :

-

m/z 308 : Loss of the MP-thiol side chain (characteristic of the clopidogrel core).

-

m/z 183 : 2-chlorobenzyl cation.

-

m/z 155 : Chlorophenyl cation.

-

-

Differentiation : The Endo derivative typically elutes at a distinct retention time compared to the H3/H4 active isomers on C18 columns due to the structural rigidity differences imposed by the endocyclic double bond.

NMR Spectroscopy

Proton NMR (¹H-NMR) is the definitive method for distinguishing the Endo derivative from the active metabolite.

-

Endocyclic Alkene : A signal corresponding to the proton on the endocyclic double bond (typically a triplet or broad singlet in the olefinic region, ~5.5 - 6.5 ppm).

-

MP Moiety :

-

Methoxy group singlet (~3.8 ppm).

-

Phenacyl methylene protons (singlet or AB system, ~4.0 - 4.5 ppm).

-

Aromatic protons of the 3-methoxyphenyl group (6.8 - 7.5 ppm).

-

Experimental Protocol: Derivatization & Extraction

Note: This protocol describes the generation of the MP-derivative from biological samples.

-

Sample Collection : Collect whole blood into tubes containing EDTA (anticoagulant).

-

Immediate Derivatization :

-

Add 2-bromo-3'-methoxyacetophenone (MPB) solution (typically 500 mM in acetonitrile) to the blood immediately (within 30 seconds) to prevent thiol degradation.

-

Final concentration of MPB should be ~5-10 mM.

-

-

Acidification : Add dilute HCl to acidify the plasma (stabilizes the ester).

-

Extraction :

-

Centrifuge to separate plasma.

-

Perform Liquid-Liquid Extraction (LLE) using diethyl ether or ethyl acetate.

-

Evaporate solvent and reconstitute in mobile phase (Acetonitrile/Water + Formic Acid).

-

-

Analysis : Inject into LC-MS/MS system monitoring MRM transitions for the MP-Endo derivative (504 -> 308).

References

-

Bouman, H. J., et al. (2011). Paraoxonase-1 is a major determinant of clopidogrel efficacy.[1] Nature Medicine. Link

-

Dansette, P. M., et al. (2012). Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation, whereas Paraoxonase Catalyzes the Formation of a Minor Thiol Metabolite Isomer. Chemical Research in Toxicology. Link

-

Tuan, N. M., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. Molecules.[3][4][6][10][12][14][15][16] Link

-

Axios Research. this compound Product Data.Link

-

Toronto Research Chemicals. Clopidogrel Endo Metabolite MP Derivative.[12]Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. 2-Oxo Clopidogrel (Mixture of Diastereomers) - CAS - 109904-27-0 | Axios Research [axios-research.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Clopidogrel Active Metabolite - CAS - 1148015-30-8 | Axios Research [axios-research.com]

- 6. chemscene.com [chemscene.com]

- 7. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R,S)-cis-Clopidogrel-MP Derivative | CymitQuimica [cymitquimica.com]

- 9. dbc.wroc.pl [dbc.wroc.pl]

- 10. Clopidogrel Aspirin | C25H24ClNO6S | CID 9935793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1346598-14-8|2-Amino-9-((((1,3-dihydroxypropan-2-yl)oxy)methoxy)methyl)-3,9-dihydro-6H-purin-6-one|BLD Pharm [bldpharm.com]

- 12. Clopidogrel as a donor probe and thioenol derivatives as flexible promoieties for enabling H2S biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

Decoding the Clopidogrel Active Metabolite: Mechanisms of MP Derivatization and LC-MS/MS Quantification

Abstract Clopidogrel is a cornerstone antiplatelet prodrug whose clinical efficacy relies entirely on its biotransformation into a pharmacologically active thiol metabolite (CAM)[1]. However, the inherent chemical instability of CAM presents a profound bioanalytical challenge for pharmacokinetic (PK) profiling and personalized medicine. This whitepaper provides an in-depth technical analysis of the mechanisms governing clopidogrel bioactivation, the critical necessity of chemical derivatization using 2-bromo-3'-methoxyacetophenone (MPB), and the optimized LC-MS/MS workflows required for accurate, self-validating quantification[2].

Section 1: The Pharmacological Imperative: Clopidogrel Bioactivation

Clopidogrel undergoes a complex, two-step oxidative metabolism. Upon oral administration, approximately 85% of the drug is rapidly hydrolyzed by human carboxylesterases into inactive carboxylic acid derivatives[1]. The remaining 15% is processed by the hepatic cytochrome P450 (CYP450) system to generate the active compound.

-

Step 1 (Thiolactone Formation): CYP2C19, CYP1A2, and CYP2B6 oxidize the thiophene ring of the prodrug to form the intermediate metabolite, 2-oxo-clopidogrel[3].

-

Step 2 (Thiol Unmasking): Subsequent oxidation, primarily driven by CYP3A4, CYP2B6, and CYP2C19, cleaves the thiolactone ring. This exposes a highly reactive free sulfhydryl (-SH) group, yielding the clopidogrel active metabolite (CAM)[3].

CAM exerts its antiplatelet effect by forming an irreversible disulfide bridge with extracellular cysteine residues on the platelet P2Y12 receptor, permanently antagonizing ADP-induced platelet aggregation for the lifespan of the platelet[4].

Clopidogrel bioactivation pathway and P2Y12 receptor inhibition mechanism.

Section 2: The Analytical Challenge: Thiol Instability and MP Derivatization

The structural feature that makes CAM pharmacologically active—its free thiol group—makes it analytically intractable. In human plasma, CAM has a half-life of mere minutes. It rapidly undergoes oxidative dimerization or forms mixed disulfide conjugates with endogenous thiol-containing molecules such as glutathione and cysteine[4].

To accurately quantify CAM and prevent ex vivo degradation, researchers must chemically trap the transient thiol immediately upon blood collection. The industry-standard alkylating reagent for this purpose is 2-bromo-3'-methoxyacetophenone (MPB) [5].

The Chemistry of MP Derivatization

MPB acts as a potent electrophile. The derivatization follows a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic free thiol of CAM attacks the alpha-carbon of MPB, displacing the bromide leaving group. This rapid alkylation yields a stable thioether compound known as the clopidogrel active metabolite derivative (CAMD), or cis-clopidogrel-MP[2].

This derivatization serves a dual purpose: it permanently halts oxidative degradation, and the addition of the methoxyacetophenone moiety significantly enhances the compound's ionization efficiency during electrospray ionization (ESI) mass spectrometry[1].

SN2 nucleophilic substitution of CAM with MPB to form stable CAMD.

Section 3: Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure analytical trustworthiness, the sample preparation protocol must act as a self-validating system. The following methodology details the validated workflow for the simultaneous quantification of Clopidogrel, 2-Oxo-clopidogrel, and CAMD[1][2].

Step-by-Step Methodology

1. Whole Blood Collection & Immediate Derivatization

-

Procedure: Draw 7.5 mL of whole blood into EDTA-K tubes. Immediately (within seconds) spike the tube with 37.5 μL of a 500 mM MPB solution dissolved in anhydrous acetonitrile[2].

-

Causality: EDTA chelates calcium to prevent ex vivo coagulation, which could consume platelets and alter free drug levels. Immediate MPB spiking is the most critical step; delaying derivatization allows endogenous disulfide trapping to consume CAM, leading to severe underestimation of PK parameters[4].

2. Plasma Separation (Cold-Chain Processing)

-

Procedure: Gently invert the tube 5–6 times to ensure complete mixing, then immediately centrifuge at 3000 × g for 10 minutes at 4°C.

-

Causality: Maintaining a strict 4°C cold chain slows residual enzymatic activity (e.g., carboxylesterases) and stabilizes the parent drug from further ex vivo hydrolysis before the SN2 alkylation reaction reaches completion.

3. Protein Precipitation & Extraction

-

Procedure: Transfer 100 μL of the derivatized plasma to a clean microcentrifuge tube. Add 10 μL of Internal Standard (IS) (e.g., isotope-labeled trans-clopidogrel-MP or ticlopidine). Add 300 μL of ice-cold methyl tert-butyl ether (MTBE) or acetonitrile to precipitate proteins[1]. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

-

Causality: The early addition of the IS corrects for any subsequent matrix effects or volumetric losses during extraction, ensuring the system self-validates its recovery rates. MTBE extraction provides high recovery (>85%) while leaving polar phospholipidic interferences behind, reducing ion suppression in the MS source[5].

4. uHPLC-MS/MS Analysis

-

Procedure: Inject 5 μL of the supernatant onto a sub-2 μm C18 analytical column. Utilize an isocratic or gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Detect analytes using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+)[2].

Clinical sample processing and LC-MS/MS workflow for CAMD quantification.

Section 4: Quantitative Data & Method Validation Parameters

The derivatization with MPB shifts the precursor mass of the active metabolite, allowing for distinct MRM transitions without cross-talk between the parent drug, the intermediate, and the active metabolite[1]. Table 1 summarizes the optimized mass spectrometry parameters and validated clinical ranges.

Table 1: Optimized LC-MS/MS Parameters for Clopidogrel and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range | LLOQ |

| Clopidogrel | 322.0 | 212.0 | 0.01 – 50.0 ng/mL | 0.01 ng/mL |

| 2-Oxo-Clopidogrel | 338.0 | 183.0 | 0.5 – 50.0 ng/mL | 0.5 ng/mL |

| CAMD (MP Derivative) | 504.0 | 354.0 | 0.1 – 150.0 ng/mL | 0.1 ng/mL |

| Internal Standard (IS) | 430.0 | 372.0 | N/A | N/A |

Note: The robust linearity range for CAMD (0.1 – 150.0 ng/mL) demonstrates that MPB derivatization successfully captures the full pharmacokinetic profile of the active metabolite without saturating the detector[1][2].

Conclusion

The accurate pharmacokinetic profiling of clopidogrel relies entirely on mastering the chemistry of its active metabolite. By understanding the rapid reactivity of the CAM thiol group and employing immediate ex vivo alkylation with 2-bromo-3'-methoxyacetophenone (MPB), researchers can effectively freeze the metabolic snapshot of the patient. This MP derivatization mechanism, coupled with high-throughput LC-MS/MS, forms the self-validating foundation necessary for modern cardiovascular drug development, bioequivalence studies, and the advancement of personalized medicine.

References

-

Title: Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS Source: nih.gov URL: 1

-

Title: A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma Source: nih.gov URL: 2

-

Title: Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS Source: medchemexpress.com URL: 5

-

Title: Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel Source: nih.gov URL: 4

-

Title: Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases Source: mdpi.com URL: 3

Sources

- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Tale of Two Isomers: An In-depth Technical Guide to the Endo and Exo MP Derivatives of Clopidogrel

For researchers, scientists, and drug development professionals dedicated to the advancement of cardiovascular therapeutics, a deep understanding of drug metabolism and the nuanced activity of its derivatives is paramount. This guide provides a comprehensive exploration of the pivotal structural and functional differences between the endo and exo thiol-containing metabolites of the widely prescribed antiplatelet agent, clopidogrel. We will delve into the distinct metabolic pathways that govern their formation, the critical stereochemical features that dictate their pharmacological activity, and the analytical methodologies required for their differentiation and quantification.

Introduction: The Prodrug Paradox of Clopidogrel

Clopidogrel, a thienopyridine derivative, is a cornerstone in the prevention of atherothrombotic events.[1][2] However, it is a prodrug, meaning it is pharmacologically inactive upon administration and requires hepatic biotransformation to exert its therapeutic effect.[3][4] This metabolic activation is a complex, multi-step process that ultimately yields a highly reactive thiol metabolite responsible for the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4][5] The intricacies of this bioactivation give rise to multiple stereoisomers, with the geometric isomerism of a crucial double bond leading to the formation of both therapeutically active and inactive derivatives. This guide focuses on the two key diastereomers: the pharmacologically potent exo isomer (specifically the H4 metabolite) and the inactive endo isomer (M15), providing a detailed comparative analysis.

Structural Elucidation: The Decisive Double Bond

The fundamental difference between the active exo and inactive endo thiol metabolites of clopidogrel lies in the position of a double bond within the piperidine ring system. This seemingly subtle structural variance has profound implications for the molecule's ability to interact with its target receptor.

-

The Active Exo Isomer (H4 Metabolite): The clinically relevant active metabolite, designated as H4, possesses an exocyclic double bond.[1] This means the double bond is located outside of the piperidine ring, specifically between a carbon atom of the ring and an adjacent acetic acid moiety.[6] The precise stereochemistry of the active H4 isomer has been determined to be the (S)-configuration at the chiral center C7 and a (Z)-configuration for the exocyclic double bond at C3-C16.[6]

-

The Inactive Endo Isomer (M15 Metabolite): In contrast, the inactive M15 metabolite features an endocyclic double bond.[1][3] In this configuration, the double bond has migrated to a position within the piperidine ring itself. This structural rearrangement fundamentally alters the three-dimensional shape of the molecule.

Below is a diagram illustrating the structural differences between the exo and endo thiol metabolites of clopidogrel.

Caption: Structural comparison of the active exo (H4) and inactive endo (M15) thiol metabolites of clopidogrel.

Divergent Metabolic Fates: P450 vs. PON-1

The formation of the exo and endo isomers is governed by two distinct enzymatic pathways within the liver, a critical factor in determining the overall antiplatelet efficacy of clopidogrel.

The P450-Mediated Pathway to the Active Exo Metabolite

The generation of the pharmacologically active H4 metabolite is a two-step oxidative process primarily catalyzed by cytochrome P450 (CYP) enzymes.[3][4]

-

Formation of 2-oxo-clopidogrel: The parent clopidogrel molecule is first oxidized to an intermediate, 2-oxo-clopidogrel. This reaction is mediated by several CYP isoforms, with CYP2C19 playing a major role.[3]

-

Oxidative Ring Opening: The thiolactone ring of 2-oxo-clopidogrel is then oxidatively opened, also by CYP enzymes (notably CYP3A4 and CYP2C19), to form the active thiol metabolite with the crucial exocyclic double bond.[3]

This P450-dependent pathway is the major route for clopidogrel bioactivation.

The PON-1-Catalyzed Pathway to the Inactive Endo Metabolite

A separate, minor metabolic pathway leads to the formation of the inactive M15 endo isomer. This pathway involves the hydrolysis of the 2-oxo-clopidogrel intermediate, a reaction catalyzed by paraoxonase-1 (PON-1), an esterase found in the liver and plasma.[1][3] This hydrolytic opening of the thiolactone ring results in the formation of the thiol metabolite with the endocyclic double bond, rendering it inactive.

The following diagram illustrates the divergent metabolic pathways leading to the formation of the endo and exo thiol metabolites of clopidogrel.

Caption: Metabolic pathways of clopidogrel to its exo and endo thiol derivatives.

Pharmacological Dichotomy: Activity vs. Inactivity

The structural disparity between the exo and endo isomers directly translates into a stark difference in their pharmacological activity.

The Mechanism of Action of the Active Exo Metabolite (H4)

The active H4 metabolite exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets.[3][5] The key to this interaction is the reactive thiol group, which forms a disulfide bridge with one or more cysteine residues on the extracellular loops of the P2Y12 receptor.[7] This covalent modification permanently inactivates the receptor, preventing ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation.[5][8] The specific geometry of the exo isomer, with its exocyclic double bond, is crucial for orienting the thiol group correctly within the binding pocket of the P2Y12 receptor to facilitate this covalent interaction. Molecular modeling studies have further elucidated the specific binding interactions between the active metabolite and the receptor.[9][10]

The Inactivity of the Endo Metabolite (M15)

The endo isomer (M15) is considered pharmacologically inactive.[2] The endocyclic position of the double bond alters the overall conformation of the molecule, likely preventing it from fitting correctly into the P2Y12 receptor's binding site. This conformational change may sterically hinder the reactive thiol group from accessing and forming a covalent bond with the critical cysteine residues of the receptor. Consequently, the endo metabolite does not effectively inhibit ADP-induced platelet aggregation.

Table 1: Comparative Summary of Clopidogrel's Exo and Endo Thiol Metabolites

| Feature | Exo-Thiol Metabolite (H4) | Endo-Thiol Metabolite (M15) |

| Double Bond Position | Exocyclic | Endocyclic |

| Formation Pathway | CYP450-mediated oxidation | PON-1-catalyzed hydrolysis |

| Pharmacological Activity | Active P2Y12 receptor antagonist | Inactive |

| Mechanism of Action | Irreversible covalent binding to P2Y12 | Does not effectively bind to P2Y12 |

| Clinical Relevance | Responsible for antiplatelet effect | Considered a minor, inactive metabolite |

Analytical Methodologies for Differentiation and Quantification

The accurate differentiation and quantification of the exo and endo thiol metabolites are critical for pharmacokinetic and pharmacodynamic studies of clopidogrel. Due to the high reactivity and instability of the free thiol group, derivatization is a mandatory step in the analytical workflow.

Derivatization for Stabilization

The reactive thiol group of both the exo and endo metabolites is readily oxidized and can form disulfide bonds with other molecules. To prevent this and ensure accurate quantification, a derivatizing agent is added to the blood or plasma sample immediately after collection. A commonly used reagent is 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable thioether derivative (MP-derivative).[11][12]

Experimental Protocol: HPLC-MS/MS for the Separation and Quantification of Clopidogrel Thiol Metabolite Isomers

The following is a generalized protocol based on established methodologies for the simultaneous determination of clopidogrel and its derivatized thiol metabolites in human plasma.[11][12][13]

Objective: To separate and quantify the MP-derivatives of the exo (H4) and endo (M15) thiol metabolites of clopidogrel using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Human plasma samples collected in tubes containing an anticoagulant (e.g., EDTA) and the stabilizing agent 2-bromo-3'-methoxyacetophenone (MPB).

-

Reference standards for the MP-derivatives of the H4 and M15 metabolites.

-

Internal standard (e.g., a stable isotope-labeled analog of the derivatized metabolite).[14]

-

Acetonitrile, methanol, formic acid (LC-MS grade).

-

Water (ultrapure).

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Monitor the specific precursor-to-product ion transitions for the MP-derivatives of the H4 and M15 metabolites and the internal standard. For example, for the derivatized active metabolite (CAMD), a transition of m/z 504.0 → 354.0 has been reported.[13]

-

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Data Analysis:

-

Quantify the peak areas of the MRM transitions for each analyte and the internal standard.

-

Generate a calibration curve using the reference standards and calculate the concentrations of the exo and endo MP-derivatives in the plasma samples.

The following diagram outlines the experimental workflow for the analysis of clopidogrel's thiol metabolites.

Caption: Experimental workflow for the HPLC-MS/MS analysis of clopidogrel thiol metabolites.

Conclusion

The distinction between the endo and exo MP derivatives of clopidogrel is a compelling example of how subtle stereochemical differences can have profound consequences on the metabolic fate and pharmacological activity of a drug. The P450-mediated formation of the active exo isomer with its exocyclic double bond is essential for the therapeutic efficacy of clopidogrel, enabling its irreversible inhibition of the P2Y12 receptor. Conversely, the PON-1-catalyzed generation of the inactive endo isomer represents a metabolic dead-end. A thorough understanding of these divergent pathways and the analytical techniques to differentiate these isomers is crucial for the continued development of novel antiplatelet therapies and for personalizing treatment strategies for patients with cardiovascular disease.

References

-

The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. PMC. [Link]

-

Clopidogrel Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Mechanism of action clopidogrel. The active metabolite selectively... ResearchGate. [Link]

-

Docking poses of the active metabolite diastereoisomers 8 of Clopidogrel in P2Y 12 R-CXC. Panel a. ResearchGate. [Link]

-

IDENTIFICATION AND OPTIMIZATION OF BINDING SITE FOR AN ACTIVE METABOLITE OF CLOPIDOGREL, PRASUGREL AND TICLOPIDINE ON RECEPTOR P2Y12. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

P2Y12, a new platelet ADP receptor, target of clopidogrel. ClinPGx. [Link]

-

Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Clopidogrel pathway. PMC. [Link]

-

Clopidogrel as a donor probe and thioenol derivatives as flexible promoieties for enabling H2S biomedicine. PMC. [Link]

-

Clopidogrel: Interactions with the P2Y12 Receptor and Clinical Relevance. Taylor & Francis Online. [Link]

-

clopidogrel (active metabolite). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Structure and stereochemistry of the active metabolite of clopidogrel. ClinPGx. [Link]

-

Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. [Link]

-

The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? Elsevier. [Link]

-

Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of Biomedical Research. [Link]

-

A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma. PMC. [Link]

-

(PDF) Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. ResearchGate. [Link]

-

(PDF) The synthesis of clopidogrel. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR. [Link]

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

-

Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma. PMC. [Link]

-

GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. PubMed. [Link]

-

Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica. [Link]

-

Determination of clopidogrel main metabolite in plasma: a useful tool for monitoring therapy? PubMed. [Link]

-

Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. MDPI. [Link]

-

Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. Journal of Advances in Medicine and Medical Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 3. ClinPGx [clinpgx.org]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: rac-Clopidogrel-MP Endo Derivative

The following is an in-depth technical guide on the rac-Clopidogrel-MP Endo Derivative , designed for researchers and drug development professionals.

Mechanisms, Bioanalytical Applications, and Experimental Protocols

Executive Summary

The This compound is a specialized chemical reference standard used primarily in the bioanalysis of Clopidogrel, a widely prescribed antiplatelet prodrug. Because the pharmacologically active metabolite of Clopidogrel is a highly unstable thiol, it cannot be quantified directly in biological matrices with high precision.

To overcome this, the thiol metabolite is chemically "trapped" (derivatized) immediately upon blood collection using 3'-Methoxyphenacyl Bromide (MPB) . The resulting stable adduct is the Clopidogrel-MP Derivative . The "Endo" designation refers to the specific stereochemical configuration of the thiolactone-opened intermediate, corresponding to the bioactive isomer. This guide details the chemical basis, synthesis logic, and validated protocols for utilizing this derivative in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Chemical Identity & Mechanistic Context[1]

The Instability Problem

Clopidogrel is a thienopyridine prodrug.[1] Its efficacy depends on a two-step hepatic bioactivation by Cytochrome P450 (CYP) enzymes:[1]

-

Oxidation: Clopidogrel is oxidized to 2-Oxo-Clopidogrel (thiolactone intermediate).

-

Hydrolysis: The thiolactone ring opens to form the Clopidogrel Active Metabolite (CAM) , which contains a free thiol (-SH) group.

Critical Challenge: The CAM thiol is extremely labile and reactive. It rapidly forms disulfide bridges with plasma proteins or dimerizes, making direct quantification impossible.

The "MP" Solution (Methoxyphenacyl Derivatization)

To quantify CAM, researchers add an alkylating agent, 3'-Methoxyphenacyl Bromide (MPB) , to the blood sample immediately after collection. MPB reacts rapidly and specifically with the free thiol of the active metabolite to form a stable thioether.

-

MP: Stands for M ethoxy P henacyl.

-

Endo: Refers to the stereochemistry of the active isomer. The active metabolite has multiple diastereomers (H1–H4). The biologically active form (H4) possesses a specific cis-endo configuration derived from the (S)-clopidogrel precursor. The "rac-endo" standard is often used as a reference material to identify and quantify this specific isomer in a racemic mixture or for method validation.

Structural Data

| Property | Detail |

| Chemical Name | This compound |

| Derivatizing Agent | 3'-Methoxyphenacyl Bromide (MPB) |

| Target Analyte | Clopidogrel Active Metabolite (Thiol isomer H4) |

| Molecular Formula | C₂₅H₂₆ClNO₆S (Unlabeled) |

| Primary Application | LC-MS/MS Internal Standard (often 13C, d3 labeled) |

| Stability | High (post-derivatization) |

Mechanism of Action & Formation Pathway

The formation of the MP derivative is a stabilization reaction. The diagram below illustrates the bioactivation of Clopidogrel and the subsequent trapping of the unstable metabolite.

Figure 1: Bioactivation pathway of Clopidogrel showing the critical derivatization step with MPB to form the stable MP Endo Derivative.

Validated Experimental Protocols

The following protocols are designed for the quantification of Clopidogrel Active Metabolite in human plasma using the MP derivative as the analyte.

Sample Collection & Derivatization

Objective: To stabilize the active metabolite immediately upon blood draw.

-

Preparation of MPB Solution: Dissolve 3'-Methoxyphenacyl Bromide in acetonitrile to a concentration of 500 mM. Keep on ice.

-

Blood Collection: Draw blood into vacutainers containing EDTA (anticoagulant).

-

Immediate Derivatization:

-

Within 30 seconds of collection, transfer 1.0 mL of whole blood into a tube containing 10-20 µL of the 500 mM MPB solution.

-

Acidification (Optional but recommended): Some protocols add dilute HCl to lower pH, preventing spontaneous degradation before alkylation.

-

-

Mixing: Invert gently 5-10 times to ensure complete mixing.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

-

Storage: Store the derivatized plasma at -70°C. The MP derivative is stable under these conditions.

LC-MS/MS Analytical Workflow

Objective: Quantify the MP derivative using the this compound (Isotope Labeled) as an Internal Standard (IS).

Reagents:

-

Analyte: Clopidogrel-MP Endo Derivative (from patient sample).

-

Internal Standard (IS): this compound-13C,d3 (spiked during processing).

Extraction Protocol:

-

Thaw plasma samples at room temperature.[2]

-

Add 50 µL of Internal Standard working solution (e.g., 100 ng/mL in methanol).

-

Perform Protein Precipitation : Add 300 µL of Acetonitrile. Vortex for 1 min.

-

Centrifuge at 13,000 rpm for 5 min.

-

Inject supernatant into LC-MS/MS.[1]

Chromatographic Conditions (Example):

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | MRM Mode (Positive ESI) |

Analytical Logic & Interpretation

The use of the "Endo" derivative standard allows for the specific identification of the bioactive diastereomer.

-

Stereoselectivity: Clopidogrel metabolism produces multiple isomers. The "Endo" isomer (derived from the cis thiolactone opening) corresponds to the H4 metabolite, which is the most potent P2Y12 inhibitor.

-

Quantification: By using the This compound-13C,d3 as an internal standard, researchers can correct for matrix effects and extraction efficiency. The mass shift (+4 Da typically) allows the mass spectrometer to distinguish the standard from the biological analyte.

Figure 2: Analytical workflow for quantifying Clopidogrel Active Metabolite using the MP Endo Derivative standard.

References

-

Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS.[2]Journal of Pharmaceutical and Biomedical Analysis .

-

Dansette, P. M., et al. (2012). Metabolic activation of clopidogrel: CYP450-dependent oxidation and thiolactone ring opening.[3]Chemical Research in Toxicology .

-

Karaźniewicz-Łada, M., et al. (2014). Pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases.Clinical Pharmacokinetics .

-

Toronto Research Chemicals (TRC). rac Clopidogrel-MP Endo Derivative-13C,d3 Product Data Sheet.TRC Catalog .

Sources

Technical Guide: Clopidogrel Active Metabolite & Derivative Nomenclature

Executive Summary: The Stability Paradox

For researchers and bioanalytical scientists, "Clopidogrel Active Metabolite" is a term fraught with ambiguity. The pharmacological entity responsible for P2Y12 inhibition is a highly unstable thiol (H4 isomer) that degrades within minutes in biological matrices. Consequently, it cannot be quantified directly.

What researchers actually measure—and often synonymously refer to as the active metabolite—is a stabilized derivative , typically formed via alkylation with 2-bromo-3'-methoxyacetophenone (MPB) .[1]

This guide deconstructs the nomenclature, distinguishing between the in vivo pharmacophore and the ex vivo analytical surrogate, and provides a validated protocol for its stabilization.

Part 1: Nomenclature Matrix & Synonyms[1][2]

The confusion in literature stems from the interchangeability of the unstable thiol and its stable derivatives. The following matrix clarifies these distinct chemical entities.

Table 1: Chemical Identity & Synonyms[1][2][3]

| Entity Type | Common Name | Technical Synonyms & Codes | CAS Number | Description |

| Prodrug | Clopidogrel | Plavix; SR25990C; (+/-)-Clopidogrel bisulfate | 113665-84-2 | Inactive parent compound.[2][1][3] |

| Bioactive Thiol | Clopidogrel Active Metabolite (CAM) | Isomer H4 ; Clopidogrel Thiol Metabolite; R-130964; (Z)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | 1148015-30-8 | The unstable, short-lived pharmacological agent.[2][1] Only the H4 (cis) isomer is active; H3 (trans) is inactive. |

| Analytical Surrogate | Clopidogrel-MP Derivative | CAM-MP ; MP-AM; Clopidogrel-MPB adduct; 3'-methoxyacetophenone derivative of clopidogrel active metabolite | 1122047-98-6 | The stable alkylated form used for LC-MS/MS quantification.[2][1] |

Critical Stereochemistry Note

The metabolic pathway produces four thiol isomers (H1–H4).[2]

-

H4 (cis-thiol): The only biologically active form (binds P2Y12).[1]

-

H3 (trans-thiol): Inactive, but often co-elutes or converts if not strictly controlled.[1]

-

Guidance: Analytical methods must specifically target the H4 derivative to correlate with pharmacodynamic activity.

Part 2: The Derivatization Protocol (MPB Stabilization)

Because the thiol group of the active metabolite is highly reactive (prone to disulfide bond formation and degradation), it must be "trapped" immediately upon blood collection. The industry-standard method utilizes 2-bromo-3'-methoxyacetophenone (MPB) .[1]

Experimental Workflow

Objective: Stabilize Clopidogrel H4 isomer in human plasma for LC-MS/MS analysis.

1. Reagent Preparation

-

Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB).[1][4]

-

Stock Solution: Prepare 500 mM MPB in Acetonitrile (ACN). Keep on ice.

2. Sample Collection & Stabilization (The "Golden Minute")

-

Step A: Draw whole blood into vacutainers containing EDTA or Heparin.

-

Step B (Critical): Within 30 seconds of collection, add the MPB solution to the blood tube.

-

Ratio: Add approximately 10–20 µL of 500 mM MPB per 1 mL of blood.

-

-

Step C: Invert tube gently 5–8 times to mix. The alkylation reaction is rapid and occurs at room temperature.

-

Step D: Acidify the sample (optional but recommended in some protocols) to prevent acyl migration, using dilute HCl or formic acid.

3. Processing

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Harvest: Collect the supernatant (plasma). The active metabolite is now the stable Clopidogrel-MP derivative .

-

Storage: Store at -80°C. Stability is validated for up to 4–6 months.

4. LC-MS/MS Target

When setting up the mass spectrometer, tune for the MP-derivative , not the thiol.[2][1]

-

Parent Mass: ~504 Da (Clopidogrel Thiol [355] + MPB moiety [149]).

-

Transitions: Optimize for the specific fragmentation of the MP-adduct.

Part 3: Metabolic & Analytical Pathway Visualization[2]

The following diagram illustrates the conversion of the prodrug to the active H4 isomer and its subsequent stabilization for analysis.

Figure 1: Bioactivation pathway of Clopidogrel highlighting the critical derivation step of the unstable H4 isomer using MPB.[2][1]

References

-

Pereillo, J. M., et al. (2002). Structure and stereochemistry of the active metabolite of clopidogrel.[2][3][5][6] Drug Metabolism and Disposition, 30(11), 1288–1295.[3]

-

Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS.[2][6] Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1219–1224.[6]

-

Peer, C. J., et al. (2012). A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma.[2] Journal of Chromatography B, 898, 32-36.

-

FDA Clinical Pharmacology Review. (2011). Clopidogrel Bisulfate (Plavix) - NDA 20-839.[1] Center for Drug Evaluation and Research.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (+/-)-Clopidogrel Hydrogensulfate [sigmaaldrich.com]

- 3. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. advion.com [advion.com]

In-Depth Technical Guide: rac-Clopidogrel-MP endo Derivative

Introduction: The Challenge of Quantifying Clopidogrel's Active Metabolite

Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect.[1][2] Its mechanism of action relies on the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[1] The therapeutic efficacy of clopidogrel is directly linked to the plasma concentration of its active metabolite, a highly reactive thiol derivative. However, the inherent instability of this active metabolite presents a significant analytical challenge for researchers and drug development professionals.[3] The thiol group is prone to oxidation and the formation of disulfide bridges, leading to rapid degradation and making accurate quantification in biological matrices notoriously difficult.[3][4]

To overcome this analytical hurdle, a derivatization strategy is employed to stabilize the active metabolite. This involves reacting the thiol group with a suitable agent to form a stable, readily analyzable product.[5][6] This in-depth technical guide focuses on a specific and widely utilized derivative: the rac-Clopidogrel-MP endo derivative. We will explore its molecular characteristics, the rationale behind its formation, and the analytical methodologies for its quantification.

Molecular Profile of this compound

The this compound is the product of the reaction between the racemic active thiol metabolite of clopidogrel and the derivatizing agent 2-bromo-3'-methoxyacetophenone (MPB).[6][7] The "MP" in its name refers to the methoxyphenyl group introduced by this agent. The designation "rac" indicates that the derivative is a racemic mixture, reflecting the stereochemistry of the active metabolite precursor. The term "endo" describes the specific stereoisomeric form of the resulting derivative.

The key molecular identifiers for the non-isotopically labeled this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₆ClNO₆S | [8][9][10] |

| Molecular Weight | 503.995 g/mol (often rounded to 504.00 g/mol ) | [8][9] |

| CAS Number | 1430373-14-0 | [8][9] |

It is important to distinguish this from its isotopically labeled counterpart, this compound-¹³C,d₃, which has a molecular formula of C₂₄¹³CH₂₃D₃ClNO₆S and a molecular weight of 508.01 g/mol .[11][12] This labeled version is commonly used as an internal standard in quantitative bioanalytical methods.[12]

The Derivatization Process: A Necessary Stabilization

The derivatization of clopidogrel's active metabolite with 2-bromo-3'-methoxyacetophenone is a critical step to ensure its stability for accurate quantification.[5][6] This process, an alkylation reaction, targets the reactive thiol group of the active metabolite.

The workflow for this crucial step is depicted in the following diagram:

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. advion.com [advion.com]

- 4. novapublishers.com [novapublishers.com]

- 5. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (R,S)-cis-Clopidogrel-MP Derivative | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. cis-Clopidogrel-MP Derivative (Pair of Enantiomers) [artis-standards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Advanced HPLC-MS/MS Method Development and Validation for the Quantification of rac-Clopidogrel-MP Endo Derivative

Mechanistic Background & Rationale

Clopidogrel is an extensively utilized antiplatelet prodrug that requires a two-step hepatic biotransformation via the cytochrome P450 (CYP450) system to exert its pharmacological effect[1]. Initially, the prodrug is oxidized to the intermediate 2-oxo-clopidogrel, followed by the hydrolytic cleavage of its thiolactone ring to generate the pharmacologically active thiol metabolite[2]. This active metabolite functions by irreversibly binding to the P2Y12 receptor on the surface of platelets[1].

However, the exocyclic thiol group of the active metabolite is highly reactive and thermodynamically unstable. If left untreated, it rapidly forms disulfide bonds with endogenous plasma proteins or dimerizes within minutes of blood collection, leading to severe under-quantification[3]. To achieve accurate bioanalysis, the active metabolite must be chemically stabilized in situ immediately upon blood draw[2]. The gold-standard approach utilizes 2-bromo-3'-methoxyacetophenone (MPB) as a rapid alkylating agent to cap the free thiol, yielding the stable clopidogrel active metabolite derivative (CAMD)[1]. Because this derivatization generates a pair of stereoisomers (endo and exo), the rac-Clopidogrel-MP endo derivative is specifically targeted as the primary analytical reference standard due to its thermodynamic stability and predominance as the major reaction product[4].

Clopidogrel metabolism and MPB derivatization to form the stable endo derivative.

Analytical Challenges & Methodological Causality

As a Senior Application Scientist, developing a robust assay for the this compound requires addressing three core analytical challenges through deliberate, causal methodology:

-

Isomeric Resolution: The MPB derivatization yields a broad, complex peak if standard HPLC columns are used, owing to the presence of endo and exo stereoisomers[4].

-

Causality: We employ a sub-2µm C18 ultra-high-performance liquid chromatography (uHPLC) column. The high theoretical plate count effectively resolves the endo derivative from the exo derivative, ensuring accurate peak integration and preventing isobaric interference[2].

-

-

Matrix Effects & Ion Suppression: Plasma extracts contain endogenous phospholipids that co-elute with late-eluting hydrophobic analytes, suppressing the electrospray ionization (ESI) signal.

-

Causality: A steep gradient elution utilizing 0.1% formic acid ensures that strongly retained phospholipids are washed out late in the run. The acidic modifier maintains the protonation of the clopidogrel tetrahydropyridine ring, maximizing ESI+ sensitivity[1].

-

-

Analyte Back-Conversion: Un-derivatized clopidogrel metabolites can back-convert or degrade during complex extraction procedures.

-

Causality: A simple, rapid protein precipitation (PPT) with cold acetonitrile minimizes sample handling time and avoids the pH extremes of solid-phase extraction (SPE) that could hydrolyze the MP derivative[2].

-

Experimental Protocols (Self-Validating System)

This protocol is designed as a self-validating system; the immediate addition of MPB ensures the integrity of the starting material, while the inclusion of a structural analog internal standard (Ticlopidine) normalizes any downstream extraction variances.

Step 1: In Situ Derivatization and Blood Collection

-

Pre-aliquot 30 µL of 500 mM MPB (dissolved in anhydrous acetonitrile) into K2EDTA blood collection tubes[2].

-

Draw 3 mL of whole blood directly into the MPB-treated tubes. Invert gently 5-8 times to ensure immediate alkylation of the active thiol metabolite[2].

-

Centrifuge the tubes at 3,000 × g for 10 minutes at 4°C to isolate the stabilized plasma[3].

Step 2: Plasma Extraction (Protein Precipitation)

-

Transfer 100 µL of the MPB-derivatized plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (Ticlopidine at 50 ng/mL)[4].

-

Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant into a uHPLC autosampler vial for injection[2].

Step 3: uHPLC-MS/MS Analysis

-

Inject 5 µL of the supernatant onto a Waters Acquity UPLC sub-2µm C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C[2].

-

Execute the gradient elution program (Table 1) and monitor the specific MRM transitions (Table 2)[4].

Sample preparation and uHPLC-MS/MS workflow for rac-Clopidogrel-MP derivative.

Quantitative Data & Chromatographic Parameters

The following tables summarize the optimized chromatographic parameters, mass spectrometry transitions, and validation metrics required to ensure the assay meets FDA bioanalytical guidelines.

Table 1: uHPLC Gradient Conditions

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 0.40 | 80 | 20 |

| 0.50 | 0.40 | 80 | 20 |

| 1.50 | 0.40 | 10 | 90 |

| 2.50 | 0.40 | 10 | 90 |

| 2.60 | 0.40 | 80 | 20 |

| 3.50 | 0.40 | 80 | 20 |

Table 2: MS/MS MRM Transitions (Positive ESI Mode)

Note: The this compound utilizes two transitions to ensure peak purity. The m/z 155.0 product ion is used for primary quantification[4], while m/z 354.0 serves as a structural qualifier[5].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| This compound | 504.0 | 155.0 | 25 | Quantifier |

| This compound | 504.0 | 354.0 | 18 | Qualifier |

| Clopidogrel | 322.0 | 212.0 | 20 | Quantifier |

| Ticlopidine (IS) | 264.0 | 154.0 | 22 | Internal Standard |

Table 3: Method Validation Summary

| Parameter | This compound | Acceptance Criteria |

| Linear Range | 0.1 – 150 ng/mL | R² ≥ 0.995 |

| Intra-day Precision (%CV) | < 5.8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Accuracy (%DEV) | ± 8.5% | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | 89.4% – 92.1% | Consistent & Reproducible |

References

-

[1] &[5] Title: Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS | Source: Journal of Biomedical Research / PMC | URL:[Link]

-

[2] &[4] Title: A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma | Source: PMC | URL:[Link]

-

[3] Title: Stabilization of the Clopidogrel Active Metabolite in Whole Blood and its Assay in Human Plasma by LC-MS/MS | Source: ResearchGate | URL:[Link]

Sources

- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Preparation, Storage, and LC-MS/MS Quantification of Clopidogrel MP Derivative Stock Solutions

Overview & Mechanistic Rationale

Clopidogrel is a widely prescribed thienopyridine prodrug that requires a two-step hepatic biotransformation to exert its antiplatelet effects. The intermediate metabolite, 2-oxo-clopidogrel, is hydrolyzed to form the active metabolite (AM), which features a highly reactive exocyclic thiol group. This thiol is responsible for irreversibly binding to and antagonizing the P2Y12 receptor on platelets.

However, in vitro, this reactivity becomes a significant analytical hurdle. The AM is notoriously unstable, rapidly forming mixed disulfide bonds with endogenous plasma proteins or undergoing rapid degradation (1)[1]. To accurately quantify the AM during pharmacokinetic (PK) studies, immediate chemical derivatization is mandatory. The industry-standard protocol utilizes 2-bromo-3'-methoxyacetophenone (MPB) as an alkylating agent. MPB rapidly reacts with the free thiol to form the stable cis-Clopidogrel-MP derivative (CAMD) , locking the molecule into a stable state for downstream LC-MS/MS analysis (2)[2].

Pathway of clopidogrel metabolism and stabilization via MPB derivatization.

Storage Conditions for Clopidogrel-MP Derivative Stock Solutions

For the generation of calibration curves and quality control (QC) samples, highly pure synthetic cis-Clopidogrel-MP derivative (CAS: 1122047-98-6) is utilized. While the MP derivatization successfully stabilizes the volatile thiol group, the resulting thioether linkage and the 3'-methoxyacetophenone moiety introduce new sensitivities that must be managed during stock solution storage.

Causality of Storage Parameters

-

Temperature Control : Thermal degradation is minimized at ultra-low temperatures. Stock solutions prepared in organic solvents (e.g., Acetonitrile or Methanol) are stable for up to 6 months at -80°C . For routine daily use, working aliquots can be stored at -20°C for a maximum of 1 month (3)[3].

-

Atmospheric Control (Nitrogen Purge) : Ambient oxygen exposure can lead to the slow oxidation of the thioether linkage into a sulfoxide. Purging storage vials with nitrogen gas prior to sealing displaces ambient oxygen, ensuring long-term structural integrity[3].

-

Light Protection : The aromatic ketone structure introduced by the MPB reagent is sensitive to UV-induced photo-oxidation. Solutions must be stored in amber glass vials and handled strictly under low-light conditions[3].

Table 1: Stability Profile of Clopidogrel-MP Derivative

| Storage Condition | Temperature | Maximum Duration | Mechanistic Rationale |

| Long-Term Stock Storage | -80°C | 6 Months | Prevents thermal degradation of the thioether linkage. |

| Short-Term Stock Storage | -20°C | 1 Month | Sufficient for active daily calibration curve preparation. |

| Clinical Plasma Samples | -80°C | 4 Months | Maintains derivatized AM stability within biological matrices. |

| Atmospheric Control | N/A | Continuous | Nitrogen purge prevents oxidative sulfoxide formation. |

| Light Exposure | N/A | Continuous | Amber vials prevent UV-induced photo-degradation. |

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating system, researchers must incorporate stable isotope-labeled internal standards (e.g., Clopidogrel-d4) and run parallel QC samples at low, medium, and high concentrations to verify extraction efficiency and instrument calibration prior to analyzing clinical samples.

Step-by-Step Methodology

-

In Situ Derivatization : Pre-spike blood collection tubes with 100 mM MPB in acetonitrile. Draw whole blood directly into these tubes to instantly alkylate the generated AM. Note: Adding MPB after collection will result in massive AM loss due to its sub-minute half-life in untreated plasma (1)[1].

-

Plasma Separation : Immediately centrifuge the blood samples at 4°C (3000 × g for 10 minutes) to separate the plasma layer.

-

Liquid-Liquid Extraction (LLE) : Transfer 100 µL of the derivatized plasma to a clean microcentrifuge tube. Add 10 µL of Internal Standard (IS) and 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes.

-

Reconstitution : Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 water/acetonitrile containing 0.1% formic acid) (2)[2].

-

LC-MS/MS Analysis : Inject 5 µL onto a C18 or C8 analytical column. Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).

Workflow for the extraction and LC-MS/MS quantification of clopidogrel MP-AM.

Table 2: Typical LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Clopidogrel | 322.0 | 212.0 | ESI+ |

| 2-Oxo-clopidogrel | 338.0 | 183.0 | ESI+ |

| Clopidogrel-MP Derivative | 504.0 | 354.0 | ESI+ |

| Internal Standard (Analog/d4) | 430.0 | 372.0 | ESI+ |

References

- Title: cis-Clopidogrel-MP derivative (Clopidogrel-MP-AM)

- Title: Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS Source: ResearchGate URL

- Source: PubMed Central (NIH)

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Clopidogrel Acyl Glucuronide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clopidogrel and its metabolites. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of clopidogrel acyl glucuronide (CAG) and prevent its back-conversion to the parent drug during experimental procedures.

Introduction: The Challenge of Clopidogrel Acyl Glucuronide Instability

Clopidogrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effects.[1] A significant portion, approximately 85%, of the absorbed clopidogrel is rapidly hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite.[1][2] This carboxylic acid metabolite is then further metabolized via glucuronidation to form clopidogrel acyl glucuronide (CAG).[3][4]

CAG is a chemically reactive and unstable metabolite.[5][6] This instability poses a significant analytical challenge, as CAG can readily hydrolyze back to clopidogrel, particularly during sample collection, processing, and analysis.[7][8] This back-conversion can lead to an overestimation of clopidogrel concentrations and an underestimation of CAG levels, compromising the accuracy of pharmacokinetic and metabolic studies.[7] The stability of acyl glucuronides like CAG is influenced by several factors, including pH, temperature, and the composition of the biological matrix.[5][6][9]

This guide will equip you with the necessary knowledge and protocols to mitigate CAG instability and ensure the integrity of your experimental data.

Visualizing the Metabolic Pathway and the Problem

To understand the context of CAG instability, it's crucial to visualize the metabolic fate of clopidogrel.

Caption: Clopidogrel metabolism and the back-conversion of its acyl glucuronide metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and analysis of CAG.

Q1: I'm observing unexpectedly high concentrations of clopidogrel in my plasma samples. Could this be due to CAG back-conversion?

A1: Yes, this is a very likely cause. Clopidogrel acyl glucuronide is a major source of back-conversion to the parent drug, especially in the presence of certain solvents like methanol.[7][8] The concentration of CAG in plasma can be significantly higher than that of clopidogrel, meaning even a small percentage of back-conversion can dramatically inflate the measured clopidogrel levels.[7]

Troubleshooting Steps:

-

Review your sample handling procedure: Ensure that blood samples are immediately cooled and acidified after collection.[5][6]

-

Evaluate your extraction solvent: Avoid using methanol.[8] Consider acetonitrile or other suitable organic solvents.

-

Check your autosampler temperature: Maintain a low autosampler temperature (e.g., -5°C) to minimize degradation of the extracted samples.[10]

Q2: What is the primary mechanism of CAG back-conversion, and what factors accelerate it?

A2: The primary mechanism is hydrolysis of the ester linkage in the acyl glucuronide.[5][6] This reaction is significantly influenced by:

-

pH: Both acidic and alkaline conditions can promote hydrolysis.[10] However, for analytical purposes, immediate acidification of the sample is recommended to minimize enzymatic activity and stabilize the metabolite.[5][11]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][6]

-

Enzymatic Activity: Esterases present in biological matrices can contribute to the hydrolysis of acyl glucuronides.[12][13]

Q3: How can I effectively stabilize CAG in plasma samples immediately after collection?

A3: Immediate stabilization is critical. The following protocol is recommended:

Protocol: Immediate Stabilization of CAG in Plasma

-

Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., sodium heparin).

-

Immediate Cooling: Place the blood tubes in an ice-water bath immediately after collection.[14]

-

Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

-

Acidification: Transfer the plasma to a new tube and immediately acidify it. A common approach is to add a small volume of a suitable acid, such as a mixture of ascorbic and acetic acid, to lower the pH.[11][14]

-

Flash-Freezing and Storage: Flash-freeze the acidified plasma samples in liquid nitrogen and store them at -80°C until analysis.[14]

Q4: Are there any specific analytical techniques or instrument settings that can minimize back-conversion during LC-MS/MS analysis?

A4: Yes, optimizing your LC-MS/MS method is crucial.

-

Chromatographic Separation: Develop a chromatographic method that effectively separates clopidogrel from CAG. This is essential to prevent in-source fragmentation of CAG from interfering with the quantification of clopidogrel.[15]

-

Ion Source Conditions: In-source fragmentation of glucuronides can occur during mass spectrometry ionization, producing ions identical to the parent compound.[15] Optimize your ion source parameters (e.g., temperature, voltages) to minimize this phenomenon.

-

Mobile Phase Composition: The pH of the mobile phase can influence the stability of CAG during the chromatographic run. An acidic mobile phase is generally preferred.

Experimental Protocols for Preventing Back-Conversion

This section provides a detailed workflow for handling and analyzing samples containing CAG, designed to minimize back-conversion.

Caption: Recommended workflow for handling samples containing clopidogrel acyl glucuronide.

Detailed Step-by-Step Methodology

-

Sample Collection and Initial Stabilization: Follow the "Protocol: Immediate Stabilization of CAG in Plasma" detailed in the FAQ section.

-

Sample Preparation (Protein Precipitation):

-

Thaw the acidified plasma samples in an ice-water bath.

-

To precipitate plasma proteins, add a cold organic solvent like acetonitrile (in a 3:1 or 4:1 ratio of solvent to plasma). Avoid methanol.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Autosampler Temperature: Set the autosampler temperature to a low value, such as 4°C or even -5°C, to maintain the stability of the extracts.[10]

-

Chromatography:

-

Use a C18 or similar reversed-phase column.

-

Employ a gradient elution with an acidic mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions for clopidogrel, CAG, and an appropriate internal standard.

-

Carefully optimize the ion source parameters to minimize in-source fragmentation of CAG.

-

-

Data Summary: Key Stability-Influencing Factors

| Parameter | Recommendation | Rationale |

| Sample pH | Immediate acidification post-collection | Minimizes enzymatic hydrolysis and stabilizes the acyl glucuronide.[5][11] |

| Temperature | Keep samples on ice; store at -80°C | Reduces the rate of chemical hydrolysis.[5][6] |

| Extraction Solvent | Acetonitrile | Avoids methanol-induced back-conversion.[8] |

| Autosampler Temp. | ≤ 4°C (ideally colder) | Maintains stability of prepared extracts prior to injection.[10] |

Method Validation Considerations

When developing and validating a bioanalytical method for clopidogrel and CAG, it is essential to adhere to regulatory guidelines from bodies like the FDA and EMA.[16][17][18][19] Special attention should be paid to stability assessments.

-

Freeze-Thaw Stability: Evaluate the stability of CAG after multiple freeze-thaw cycles.[14]

-

Short-Term (Bench-Top) Stability: Assess the stability of CAG in the matrix at room temperature for a period that reflects the expected sample handling time.[14]

-

Long-Term Stability: Confirm the stability of CAG in the matrix at the intended storage temperature (-80°C) for the duration of the study.[14]

-

Post-Preparative Stability: Determine the stability of the processed samples in the autosampler.[14]

During these stability tests, monitor for both a decrease in CAG concentration and a corresponding increase in clopidogrel concentration to accurately assess the extent of back-conversion.

By implementing these rigorous handling procedures and analytical considerations, researchers can confidently and accurately quantify clopidogrel and its acyl glucuronide metabolite, ensuring the integrity and reliability of their scientific findings.

References

-

StatPearls. (2025, January 19). Clopidogrel. NCBI Bookshelf. [Link]

-

Dansette, P. M., et al. (2012, February 20). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. PubMed. [Link]

-

ResearchGate. (n.d.). The proposed bioactivation pathway of the clopidogrel prodrug is...[Link]

-

ResearchGate. (n.d.). Proposed bioactivation pathway of clopidogrel. [Link]

-

PharmGKB. (n.d.). Clopidogrel Pathway, Pharmacokinetics. [Link]

-

Silvestro, L., et al. (2011, August 15). Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion. PubMed. [Link]

-

ResearchGate. (2025, August 10). Drug Acyl Glucuronides: Reactivity and Analytical Implication | Request PDF. [Link]

-

Bentham Science. (2006, August 1). Drug Acyl Glucuronides: Reactivity and Analytical Implication. [Link]

-

ResearchGate. (2025, August 6). Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion | Request PDF. [Link]

-

Nova Science Publishers. (n.d.). CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. [Link]

-

Jia, Y., et al. (2022, September 1). Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. PMC. [Link]

-

Royal Society of Chemistry. (2020, January 31). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. [Link]

-

PharmGKB. (n.d.). Acyl glucuronide drug metabolites: toxicological and analytical implications. [Link]

-

Ovid. (n.d.). Evaluation of glucuronide metabolite stability in dried blood spots. [Link]

-

Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]

-

ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Yuan, L., et al. (2022, August 15). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. PubMed. [Link]

-

PharmGKB. (2014). Glucuronidation converts clopidogrel to a strong time-dependent inhibitor of CYP2C8: a phase II metabolite as a perpetrator of drug-drug interactions. [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

-

IntechOpen. (2012, February 29). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]

-

ResearchGate. (2025, August 6). Glucuronidation Converts Clopidogrel to a Strong Time-Dependent Inhibitor of CYP2C8: A Phase II Metabolite as a Perpetrator of Drug–Drug Interactions | Request PDF. [Link]

-

ResearchGate. (n.d.). Fig. 1 Metabolic pathways of clopidogrel and derivatization of...[Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Bioanalytical Method Validation. [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

-

MDPI. (2022, April 22). Physiologically Based Pharmacokinetic (PBPK) Modeling of Clopidogrel and Its Four Relevant Metabolites for CYP2B6, CYP2C8, CYP2C19, and CYP3A4 Drug–Drug–Gene Interaction Predictions. [Link]

-

The University of Liverpool Repository. (n.d.). Acyl glucuronide reactivity in perspective. [Link]

-

Journal of Applied Bioanalysis. (n.d.). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. [Link]

-

Semantic Scholar. (2022, February 28). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/M. [Link]

-

Semantic Scholar. (n.d.). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]

-

Itkonen, M. K., et al. (2018, February 15). Clopidogrel Carboxylic Acid Glucuronidation Is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions. PubMed. [Link]

-